molecular formula C16H16N2O2 B12554241 1H-Imidazole, 2,5-dihydro-1-(4-methoxyphenyl)-4-phenyl-, 3-oxide CAS No. 190076-45-0

1H-Imidazole, 2,5-dihydro-1-(4-methoxyphenyl)-4-phenyl-, 3-oxide

Cat. No.: B12554241
CAS No.: 190076-45-0
M. Wt: 268.31 g/mol
InChI Key: YZYAJEVEWSZXLH-UHFFFAOYSA-N
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Description

1H-Imidazole, 2,5-dihydro-1-(4-methoxyphenyl)-4-phenyl-, 3-oxide is a heterocyclic organic compound It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms The compound also features a methoxyphenyl group and a phenyl group attached to the imidazole ring, along with an oxide group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2,5-dihydro-1-(4-methoxyphenyl)-4-phenyl-, 3-oxide typically involves the reaction of diaminoglyoxime with aldehyde and ketone derivatives in the presence of p-toluene sulphonic acid in a water-methanol mixture at room temperature. This reaction affords nitrone derivatives in high yields within a short time frame . The choice of solvent and catalyst is crucial for the success of this reaction, with strong acids like sulfuric acid and trifluoromethanesulfonic acid in protic solvents like methanol being particularly effective .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up procedures would apply. This includes optimizing reaction conditions, using appropriate catalysts, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 2,5-dihydro-1-(4-methoxyphenyl)-4-phenyl-, 3-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the oxide group to other functional groups.

    Substitution: The phenyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with higher oxidation states, while reduction may produce compounds with reduced functional groups.

Scientific Research Applications

1H-Imidazole, 2,5-dihydro-1-(4-methoxyphenyl)-4-phenyl-, 3-oxide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 2,5-dihydro-1-(4-methoxyphenyl)-4-phenyl-, 3-oxide involves its interaction with molecular targets and pathways within biological systems. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl and phenyl groups may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

  • 1H-Imidazole, 2,5-dihydro-1-(4-methoxyphenyl)-2,4-diphenyl-, 3-oxide
  • 1H-Imidazole, 2,5-dihydro-1-(4-methoxyphenyl)-4-phenyl-, 3-oxide

Comparison: this compound is unique due to its specific substitution pattern on the imidazole ring. This substitution pattern can influence the compound’s chemical reactivity, biological activity, and potential applications. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and efficacies in various applications.

Properties

CAS No.

190076-45-0

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-oxido-5-phenyl-2,4-dihydroimidazol-1-ium

InChI

InChI=1S/C16H16N2O2/c1-20-15-9-7-14(8-10-15)17-11-16(18(19)12-17)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3

InChI Key

YZYAJEVEWSZXLH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(=[N+](C2)[O-])C3=CC=CC=C3

Origin of Product

United States

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